tert-Butyl trimethylsilylacetate
Description
Historical Context of Silyl (B83357) Esters as Synthetic Intermediates
Silyl esters have been recognized and utilized as valuable, albeit often transient, synthetic intermediates since the 1960s. worktribe.comcore.ac.ukresearchgate.net Their reactivity can be finely tuned by modifying the substituents on the silicon atom, which in turn modulates their stability and reaction profile. worktribe.comcore.ac.uk The in situ generation of silyl esters from organosilicon reagents has been a topic of significant interest, as it provides access to these versatile intermediates for subsequent functionalization, including amidation, esterification, and reduction to aldehydes or alcohols. core.ac.uk
The exploration of organosilicon compounds in organic synthesis has been driven by their ready availability, ease of handling, and the environmentally benign nature of their byproducts. core.ac.uk The number of publications mentioning silyl esters has steadily increased over the decades, highlighting their growing importance as powerful reaction intermediates in a wide array of chemical transformations. core.ac.uk
Evolution of Trimethylsilyl (B98337) Acetates as Reagents in Modern Synthesis
Within the broader class of silyl esters, trimethylsilyl acetates have carved out a significant niche as versatile reagents. One of their primary roles is as protecting groups for alcohols and amines. The trimethylsilyl (TMS) group can be readily introduced and subsequently removed under specific conditions, allowing for the temporary masking of these functional groups during multi-step syntheses.
The development of reagents like tert-butyl trimethylsilylacetate has expanded the synthetic utility of trimethylsilyl acetates. This particular compound serves as a precursor for generating lithium enolates, which are key intermediates in carbon-carbon bond-forming reactions. usbio.net Furthermore, it is employed in the synthesis of other important chemical structures, such as α,β-unsaturated esters and β-keto esters. sigmaaldrich.cn
A significant evolution in the application of trimethylsilyl acetate (B1210297) derivatives has been in Reformatsky-type reactions. The classical Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. byjus.comwikipedia.org The use of silylated reagents like this compound in modified Reformatsky reactions represents a modern adaptation of this classic transformation, offering alternative pathways and selectivities. libretexts.org For instance, the activation of the silicon-carbon bond in α-trimethylsilylethylacetate can lead to the efficient synthesis of β-hydroxyesters and α,β-unsaturated esters, with the product selectivity being controlled by reaction conditions. organic-chemistry.org
Significance of tert-Butyl Esters in Selective Chemical Transformations
The tert-butyl ester moiety is a cornerstone of modern organic synthesis, primarily functioning as a protecting group for carboxylic acids. youtube.com Its bulky nature provides steric hindrance that prevents unwanted reactions at the carboxyl group, while its electronic properties allow for selective cleavage under specific, often mild, acidic conditions. youtube.comresearchgate.net This is in contrast to other common ester protecting groups, such as methyl or ethyl esters, which typically require harsher conditions for removal.
The selective deprotection of tert-butyl esters is a critical aspect of their utility. organic-chemistry.org A variety of methods have been developed to achieve this, allowing for the unmasking of the carboxylic acid in the presence of other acid-sensitive functional groups. uq.edu.auresearchgate.net For example, reagents like thionyl chloride can convert tert-butyl esters to acid chlorides while leaving other ester types intact. organic-chemistry.org This orthogonality is crucial in the total synthesis of complex molecules where multiple protecting groups are employed.
The tert-butyl group's influence extends beyond simple protection. In the synthesis of prodrugs, for instance, tert-butyl esters can be used to modify the pharmacokinetic properties of a drug molecule. nih.gov The ester can be cleaved in vivo to release the active carboxylic acid. The synthesis of N-[(9-fluorenylmethoxy)carbonyl]-L-aspartic acid α-tert-butyl ester, β-(2-ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl ester illustrates the use of a tert-butyl ester to protect one of the carboxylic acid groups in aspartic acid during peptide synthesis. orgsyn.org
The strategic use of tert-butyl esters is also evident in reactions such as the Claisen condensation, where they can be used to direct the reaction towards the formation of β-ketoesters. orgsyn.org The subsequent cleavage of the tert-butyl ester can then yield the corresponding β-keto acid or, through decarboxylation, a ketone.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41108-81-0 | usbio.netsigmaaldrich.cn |
| Molecular Formula | C₉H₂₀O₂Si | usbio.netsigmaaldrich.cn |
| Molecular Weight | 188.34 g/mol | usbio.netsigmaaldrich.cn |
| Form | Liquid | sigmaaldrich.cn |
| Boiling Point | 67 °C at 13 mmHg | sigmaaldrich.cn |
| Density | 0.86 g/mL at 25 °C | sigmaaldrich.cn |
| Refractive Index (n20/D) | 1.417 - 1.418 | sigmaaldrich.cn |
Physical Properties of tert-Butyl Acetate
| Property | Value | Reference(s) |
| CAS Number | 540-88-5 | noaa.gov |
| Molecular Weight | 116.16 g/mol | noaa.gov |
| Boiling Point | 208°F (97.8°C) at 760 mmHg | noaa.gov |
| Flash Point | 72°F (22.2°C) | noaa.gov |
| Specific Gravity | 0.8665 at 68°F (20°C) | noaa.gov |
| Water Solubility | Insoluble | noaa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHBQWITMXOSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194054 | |
| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
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Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41108-81-0 | |
| Record name | 1,1-Dimethylethyl 2-(trimethylsilyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41108-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
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| Record name | 41108-81-0 | |
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| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |
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| Record name | 1,1-dimethylethyl trimethylsilylacetate | |
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Synthetic Methodologies for Tert Butyl Trimethylsilylacetate
Direct Synthesis Approaches
The most common direct route to tert-butyl trimethylsilylacetate involves the generation of an enolate from tert-butyl acetate (B1210297), followed by quenching with a silicon electrophile. This method hinges on the careful control of reaction conditions to favor the desired C-silylation over the competing O-silylation.
C-Silylation Protocols
At the heart of direct synthesis is the C-silylation of a pre-formed enolate. This involves the deprotonation of tert-butyl acetate at the α-carbon, followed by the introduction of a trimethylsilyl (B98337) group.
The generation of the lithium enolate of tert-butyl acetate is a critical first step. This is typically achieved by treating tert-butyl acetate with a strong, non-nucleophilic base. One effective method involves the use of lithium hexamethyldisilazide (LHS) in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, typically around -40°C. The bulky nature of the LHS base helps to selectively abstract a proton from the α-carbon of the ester.
Once the lithium enolate is formed in situ, it is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). The introduction of TMSCl leads to the formation of the silicon-carbon bond, yielding this compound. The general reaction is as follows:

A representative reaction scheme for the synthesis of this compound via C-silylation of its lithium enolate.
It is important to note that the reaction should be carried out under anhydrous conditions to prevent the quenching of the enolate by proton sources.
The silylation of ester enolates is a competitive reaction that can lead to two possible products: the C-silylated product (an α-silyl ester) and the O-silylated product (a silyl (B83357) ketene (B1206846) acetal). thieme-connect.de The ratio of these products is influenced by several factors, including the nature of the ester, the silylating agent, the counterion of the enolate, and the solvent.
In the case of tert-butyl acetate, the formation of the desired C-silylated product, this compound, is in competition with the formation of its isomer, the O-silylated silyl ketene acetal (B89532).
| Factor | Influence on Regioselectivity |
| Silylating Agent | More sterically hindered silylating agents tend to favor O-silylation. thieme-connect.de |
| Solvent | The choice of solvent can influence the aggregation state of the enolate and thus its reactivity. |
| Temperature | Lower temperatures generally favor the kinetic product, which can be either the C- or O-silylated isomer depending on the specific reaction conditions. |
For the synthesis of this compound, conditions must be optimized to favor the attack of the enolate carbon on the silicon electrophile.
Catalytic Synthesis
Catalytic methods offer an alternative to stoichiometric enolate formation and can provide milder reaction conditions and improved efficiency.
Boron Trifluoride Etherate Catalysis
Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst used in a wide array of organic transformations. wikipedia.org While its primary role in the context of silyl enol ethers and related compounds is often to promote their reaction with electrophiles, its direct catalytic involvement in the synthesis of α-silyl esters from esters is less commonly documented. However, Lewis acids like BF₃·OEt₂ can activate carbonyl compounds, potentially facilitating their silylation under certain conditions. The complexation of BF₃·OEt₂ to the carbonyl oxygen of tert-butyl acetate could, in principle, enhance the acidity of the α-protons, making them more susceptible to deprotonation and subsequent silylation. Further research is required to establish a viable catalytic cycle for this specific transformation.
Metal-Free Reaction Conditions for Ester Synthesis
The development of metal-free catalytic systems is a significant goal in green chemistry. While direct metal-free catalytic C-silylation of esters remains an area of ongoing research, related metal-free reactions involving silyl ketene acetals have been reported. For instance, metal-free catalysts can be employed for various transformations of silyl ketene acetals. These developments hint at the potential for future metal-free catalytic systems for the direct synthesis of α-silyl esters like this compound.
Continuous Flow Microreactor Systems
Continuous flow chemistry, utilizing microreactor technology, represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability over traditional batch processes. nih.gov These systems achieve superior performance through rapid mixing and exceptional heat transfer, which allows for precise control over reaction conditions such as residence time and temperature. ethernet.edu.et
While a specific protocol for the synthesis of this compound via the reaction of trimethylsilylketene and tert-butanol (B103910) in a flow system is not extensively documented in dedicated literature, the principles of flow chemistry strongly support its applicability. The synthesis of other tert-butyl esters has been successfully demonstrated in microreactors. For instance, a straightforward and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems. nih.gov One such process involves the reaction of organolithium reagents with di-tert-butyl dicarbonate, which is more efficient, versatile, and sustainable compared to batch methods. beilstein-journals.org
Another relevant example is the two-step synthesis of tert-butyl peroxypivalate in a single-channel microreactor. This process involves a highly exothermic reaction where the microreactor's high surface-area-to-volume ratio is critical for managing heat and ensuring safety. researchgate.net Given that the addition of an alcohol to a ketene is also an exothermic process, a microreactor setup would be highly advantageous for producing this compound. It would allow for precise temperature control, minimizing potential side reactions and decomposition, thereby leading to a cleaner product profile and higher yields. The enclosed nature of flow systems also enhances safety when handling reactive intermediates like ketenes.
Precursor Chemistry and Functionalization Strategies
Synthesis of tert-Butyl Ester Precursors
The formation of a tert-butyl ester is a common transformation in organic synthesis. These esters can serve as protected forms of carboxylic acids. Several methods exist for their preparation, ranging from classical acid catalysis to the use of modern, highly efficient reagents.
One of the most common industrial methods is the acid-catalyzed addition of a carboxylic acid to isobutene. google.comgoogle.com This reaction is typically performed in the liquid phase using either soluble acid catalysts like mineral acids and sulfonic acids or insoluble catalysts such as acidic ion-exchange resins. google.com Continuous processes have been developed where the carboxylic acid and isobutene are fed into a multi-section reactor, allowing for controlled temperature profiles to maximize conversion. google.com
More recent laboratory-scale methods offer milder conditions and broader substrate scope. The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for the reaction between a carboxylic acid and tert-butyl acetate provides a powerful and rapid route to tert-butyl esters. organic-chemistry.orgthieme-connect.com This method often proceeds much faster and in higher yields compared to conventional techniques. thieme-connect.com Other specialized reagents, such as tert-butyl 2,2,2-trichloroacetimidate and 2,4,6-tris(tert-butoxy)-1,3,5-triazine, have also been developed for the efficient tert-butylation of carboxylic acids under mild, acid-catalyzed conditions. researchgate.net
| Method | Reagents & Catalysts | Key Features | Reference |
|---|---|---|---|
| Acid-Catalyzed Addition | Carboxylic Acid, Isobutene, Mineral/Sulfonic Acid or Acidic Resin | Common industrial method; can be run continuously. | google.com, google.com |
| Tf₂NH Catalysis | Carboxylic Acid, tert-Butyl Acetate, Tf₂NH (catalyst) | Fast reaction times, high yields, and mild conditions. | organic-chemistry.org, thieme-connect.com |
| Acetoacetate Method | Carboxylic Acid, tert-Butyl Acetoacetate, Acid (catalyst) | Generates low pressure; suitable for lab-scale glassware. | researchgate.net |
| Trichloroacetimidate Method | Carboxylic Acid, tert-Butyl 2,2,2-trichloroacetimidate, BF₃·OEt₂ (catalyst) | Efficient reagent for tert-butylation. | researchgate.net |
Preparation and Reactivity of Trimethylsilylketene
Trimethylsilylketene ((CH₃)₃SiCH=C=O) is the key intermediate that reacts with tert-butanol to form the final product. Its synthesis typically begins with trimethylsilylacetylene (B32187). wikipedia.org A common laboratory preparation involves the deprotonation of trimethylsilylacetylene with a strong base, such as butyllithium, to form lithium trimethylsilylacetylide. google.com This nucleophilic acetylide can then be used in subsequent reactions. The preparation of trimethylsilylacetylene itself can be achieved by reacting acetylene (B1199291) with a Grignard reagent followed by treatment with trimethylsilyl chloride. orgsyn.org
Mechanistic Insights into the Reactivity and Selectivity of Tert Butyl Trimethylsilylacetate
Fundamental Principles of Silicon in Organic Reactivity
The presence of a silicon atom within an organic framework imparts distinct chemical characteristics that are not observed in their purely carbon-based counterparts. These differences arise from silicon's size, electronegativity, and orbital structure.
A paramount principle in organosilicon chemistry is the β-silicon effect, which describes the stabilization of a positive charge on a carbon atom that is in the β-position relative to a silicon atom. chemeurope.comwikipedia.org This effect can lead to reaction rate enhancements of up to 10¹² in solvolysis reactions that proceed through a carbocationic intermediate. acs.org The stabilization arises from a specific type of hyperconjugation involving the overlap between the filled, high-energy sigma (σ) molecular orbital of the carbon-silicon (C-Si) bond and the adjacent empty p-orbital of the carbocationic center. chemeurope.combaranlab.org
For this stabilizing interaction to be maximal, a specific stereoelectronic arrangement is required: the C-Si bond must be antiperiplanar to the leaving group in the transition state leading to the carbocation. chemeurope.comwikipedia.org This alignment allows for the most effective donation of electron density from the C-Si σ-bond into the developing empty p-orbital, thereby lowering the activation energy for the reaction. wikipedia.org The ideal σ-donor C-Si bond is characterized by high polarizability and an electropositive silicon atom, which readily accommodates the partial positive charge that develops during this interaction. scispace.com
The electronic influence of a silyl (B83357) group can be dissected into two primary components: hyperconjugative and inductive effects. quora.comstudentdoctor.net
Inductive Effect (+I): Silicon is less electronegative than carbon (Pauling scale: Si 1.90, C 2.55). wikipedia.org This difference causes the C-Si bond to be polarized with a partial negative charge on the carbon and a partial positive charge on the silicon. Consequently, the silyl group acts as a weak electron-donating group through the σ-bond network, an effect known as a positive inductive effect (+I). studentdoctor.netstackexchange.com This effect, however, is generally considered to be less significant than hyperconjugation in explaining the stability of β-carbocations. studentdoctor.netstackexchange.com
Hyperconjugative Effect: This is the dominant stabilizing interaction for β-carbocations. baranlab.orgstackexchange.com It involves the delocalization of electrons from the C-Si σ-bond into the empty p-orbital of the adjacent carbocation. quora.com Unlike the inductive effect, which is transmitted through bonds, hyperconjugation requires specific spatial overlap of orbitals and is highly dependent on the geometry of the molecule. stackexchange.com The donation of electron density via hyperconjugation effectively lowers the energy of the transition state and the carbocation intermediate. wikipedia.org
| Effect | Mechanism | Key Characteristics |
| Inductive Effect | Polarization of the σ-bond framework due to electronegativity differences. | Transmitted through sigma bonds; distance-dependent; not dependent on rotational conformation. stackexchange.comstackexchange.com |
| Hyperconjugative Effect | Delocalization of σ-electrons into an adjacent empty or partially filled p-orbital. | Requires specific orbital overlap (e.g., antiperiplanar geometry); geometrically dependent; generally a stronger stabilizing effect for β-carbocations. chemeurope.comstackexchange.comstackexchange.com |
Historically, the ability of silicon to form more than four bonds—a state known as hypervalency—was often explained by the participation of its vacant 3d-orbitals in bonding. illinois.edu However, modern quantum chemical calculations have shown that the energy gap between silicon's 3p and 3d orbitals is very large, making the energetic cost of d-orbital hybridization prohibitively high. reddit.com Consequently, the role of d-orbitals in the bonding of hypervalent main-group elements is now considered to be negligible. reddit.comreddit.com
The contemporary and more accepted model describes hypervalent silicon intermediates, such as pentacoordinate or hexacoordinate species, through the formation of three-center, four-electron (3c-4e) bonds. u-tokyo.ac.jp These intermediates are crucial in many reactions, particularly those involving nucleophilic attack on a silicon center. thieme-connect.comscispace.com When a nucleophile (e.g., a fluoride (B91410) ion or a Lewis base) attacks a tetravalent organosilane, it can form a pentacoordinate intermediate. u-tokyo.ac.jpwpmucdn.com In this species, the silicon atom adopts a trigonal bipyramidal geometry. u-tokyo.ac.jp This coordination increases the electropositive character (Lewis acidity) of the silicon center and lengthens the bonds to the other substituents, making them more labile and susceptible to cleavage. scispace.com This activation is a key mechanistic feature in reactions like the Hiyama coupling and various Lewis base-catalyzed processes. wikipedia.orgthieme-connect.com
Reaction Pathways Facilitated by tert-Butyl Trimethylsilylacetate
The structural features of this compound, combining a bulky tert-butyl ester group and a trimethylsilyl (B98337) group, allow it to serve as a precursor for specific reactive intermediates in organic synthesis.
Enolate Generation and Subsequent Transformations
One of the most significant applications of esters like this compound is their conversion into enolates, which are powerful carbon nucleophiles used extensively in C-C bond formation.
Lithium enolates of esters can be generated by deprotonation at the α-carbon. For this compound, this is typically achieved by using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). makingmolecules.combham.ac.uk The reaction is performed under anhydrous conditions at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. makingmolecules.com
The deprotonation is rapid and essentially irreversible. makingmolecules.com This is due to the large difference in acidity (pKa) between the α-proton of the ester and the conjugate acid of the base, diisopropylamine (B44863) (pKa ≈ 36). bham.ac.uk The use of a strong base like LDA ensures that the ester is quantitatively converted to its lithium enolate, preventing self-condensation reactions that can occur when weaker bases are used, which only establish a small equilibrium concentration of the enolate. makingmolecules.com
The resulting lithium enolate is a stable intermediate at low temperatures and exists in solution as complex aggregates, often as dimers or tetramers, which can be solvated by THF molecules. ethz.chnih.gov This enolate is a potent nucleophile that can be utilized in a variety of subsequent transformations. For example, it can be reacted with a range of electrophiles, such as alkyl halides or carbonyl compounds, in alkylation and aldol (B89426) reactions, respectively, to form new carbon-carbon bonds at the α-position. nih.gov
| Parameter | Description |
| Substrate | This compound |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | -78 °C |
| Key Feature | Irreversible and quantitative formation of the lithium enolate. makingmolecules.com |
| Intermediate | Lithium enolate (stabilized as aggregates). ethz.ch |
| Subsequent Use | Nucleophile in reactions like alkylations and aldol additions. nih.gov |
Radical Reaction Pathways
Radical reactions involving tert-butyl esters can be initiated through single-electron transfer (SET) processes. A notable example is the deprotection of tert-butyl esters using a triarylamminium radical cation, such as tris(4-bromophenyl)amminium hexachloroantimonate (commonly known as "Magic Blue"). nih.govorganic-chemistry.org Although not specifically demonstrated for this compound, this reaction provides a strong model for a plausible radical pathway.
In this proposed mechanism, the triarylamminium radical cation acts as a single-electron oxidant. It would abstract an electron from the tert-butyl ester, leading to the formation of a radical cation intermediate. This intermediate is unstable and undergoes fragmentation. The tert-butyl group is released as a tert-butyl radical, which can then be further oxidized or can abstract a hydrogen atom to form isobutane. The silyl-substituted carboxylate portion would then be protonated upon workup to yield the corresponding carboxylic acid.
A key aspect of such radical-mediated deprotections is their mild nature, often proceeding at room temperature and tolerating a variety of other functional groups. organic-chemistry.org The reaction is typically facilitated by the presence of a sacrificial agent, such as a silane (B1218182), which can accelerate the process. nih.govorganic-chemistry.org
Table 1: Examples of Radical-Mediated Deprotection of tert-Butyl Esters
| Substrate (tert-Butyl Ester) | Reagent System | Product | Yield (%) | Reference |
| tert-Butyl benzoate | Tris(4-bromophenyl)amminium hexachloroantimonate, Triethylsilane | Benzoic acid | 95 | nih.gov |
| Di-tert-butyl adipate | Tris(4-bromophenyl)amminium hexachloroantimonate, Triethylsilane | Adipic acid | 92 | nih.gov |
This table presents data for analogous tert-butyl esters to illustrate the efficacy of radical-mediated deprotection, as specific data for this compound was not available in the reviewed literature.
Carbon-Silicon Bond Reactivity
The carbon-silicon (C-Si) bond is a key feature of organosilane chemistry, and its controlled cleavage is a valuable synthetic transformation.
The cleavage of C-Si bonds can be achieved under various conditions, often involving nucleophilic or electrophilic attack at the silicon or carbon atom, respectively. For compounds like this compound, several strategies for controlled C-Si bond cleavage can be envisioned based on established methodologies for other organosilanes.
One common method involves the use of fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride drives the reaction, leading to the formation of a stable Si-F bond and the displacement of the carbon group. In the case of this compound, this would likely generate a carbanion at the alpha-carbon, which could then be trapped by an electrophile.
Lewis acids can also mediate the cleavage of C-Si bonds. This approach is particularly relevant for activating the silicon atom towards nucleophilic attack. colab.ws The coordination of a Lewis acid to the carbonyl oxygen of the ester group in this compound could potentially facilitate the cleavage of the adjacent C-Si bond.
Theoretical studies on arylsilanes have shown that the stability of the C-Si bond and its susceptibility to cleavage can be influenced by factors such as the electronic nature of substituents and the reaction conditions (acidic or basic). rsc.org For instance, the insertion of alkyl linkers between the silicon and an aromatic ring can suppress C-Si bond cleavage under basic conditions. rsc.org While this compound is an aliphatic silane, these findings highlight the tuneable nature of C-Si bond reactivity.
Table 2: Reagents for Controlled C-Si Bond Cleavage in Organosilanes
| Reagent/Catalyst System | General Substrate | General Product | Mechanism/Driving Force | Reference |
| Tetrabutylammonium fluoride (TBAF) | Alkyl/Aryl Trimethylsilanes | Desilylated Product | High Si-F bond energy | colab.ws |
| Lewis Acids (e.g., AlCl₃, TiCl₄) | Organosilanes | Varies with reaction | Activation of Silicon | colab.ws |
| Palladium or Rhodium Complexes | Organosilanes | Cross-coupled Products | Oxidative addition to C-Si bond | illinois.edu |
| Lithium Metal | Phenyl-substituted silanes | Lithiosilanes | Reductive cleavage | nih.gov |
This table provides an overview of common reagents and their general application in the cleavage of C-Si bonds in various organosilanes, as direct examples for this compound were not found in the surveyed literature.
Applications in Advanced Organic Synthesis
Construction of Carbon-Carbon Bonds
The lithium enolate of tert-butyl acetate (B1210297), readily generated from tert-butyl trimethylsilylacetate, is a potent nucleophile that participates in a variety of carbon-carbon bond-forming reactions. Its utility extends from condensations with carbonyl compounds to modern catalytic cross-coupling reactions.
A key application of this compound is in the synthesis of α,β-unsaturated esters through olefination reactions. The Peterson olefination, which involves the reaction of an α-silyl carbanion with an aldehyde or ketone, is a primary method for this transformation. The process begins with the deprotonation of the α-carbon to form a carbanion, which then attacks the carbonyl electrophile.
The reaction of the α-lithiated carbanion derived from this compound with aldehydes or ketones produces a β-hydroxysilane intermediate. kwansei.ac.jpacs.org This intermediate is typically not isolated but is subjected to elimination conditions to yield the final α,β-unsaturated ester. kwansei.ac.jp This method provides a reliable route to introduce a C=C double bond conjugated to an ester functionality, a common motif in numerous biologically active molecules and synthetic intermediates. The reaction is broadly applicable to a range of aldehyde and ketone substrates. nih.gov
A significant advantage of the Peterson olefination is the ability to control the stereochemistry (E/Z) of the resulting alkene. kwansei.ac.jp The stereochemical outcome is determined by the conditions used to eliminate the β-hydroxysilane intermediate.
Acidic Elimination: Treatment of the β-hydroxysilane with an acid typically results in an anti-elimination, leading to the formation of the E-alkene. nih.govresearchgate.net
Basic Elimination: Conversely, treating the same β-hydroxysilane intermediate with a base, such as potassium hydride (KH), induces a syn-elimination, affording the Z-alkene. nih.govresearchgate.netresearchgate.net
This divergent pathway from a common intermediate makes the Peterson olefination a powerful tool for the stereoselective synthesis of either the E or Z isomer of a desired α,β-unsaturated ester, simply by selecting the appropriate elimination conditions. researchgate.netresearchgate.net The use of bulky silyl (B83357) groups, such as the tert-butyldiphenylsilyl group, can further enhance the stereoselectivity of the initial addition and the subsequent elimination steps. researchgate.net
Table 1: Stereochemical Control in Peterson Olefination
| Elimination Condition | Mechanism | Predominant Product Isomer |
| Acid (e.g., H₂SO₄, BF₃·OEt₂) | Anti-elimination | E-alkene |
| Base (e.g., KH, NaH) | Syn-elimination | Z-alkene |
The enolate generated from this compound is also a key component in Claisen-type condensation reactions for the synthesis of β-keto esters. These compounds are valuable precursors in the synthesis of more complex molecules, including heterocycles like pyrazolones. masterorganicchemistry.com
The Claisen condensation is a fundamental C-C bond-forming reaction where an enolate reacts with a carbonyl compound, typically an ester. researchgate.net N-acyl imidazoles are highly reactive acylating agents that can be effectively employed in such condensation reactions. google.com The general strategy involves the reaction of the lithium enolate of tert-butyl acetate with an appropriate acylating agent. orgsyn.orguniurb.it The reaction proceeds via nucleophilic attack of the enolate on the acyl donor, followed by the departure of a leaving group to form the β-keto ester. The Claisen condensation of tert-butyl acetate with other esters is a general and widely used route for preparing complex β-keto esters. uniurb.it To ensure the reaction proceeds to completion, an excess of the enolate or the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to deprotonate the newly formed, more acidic β-keto ester, thereby driving the equilibrium forward. uniurb.it
Beyond traditional two-electron enolate chemistry, which typically results in monofunctionalization, recent advances have expanded the reactivity of the corresponding silyl enol ether of this compound. google.compku.edu.cn A significant development is the iron-catalyzed dicarbofunctionalization, which allows for the formation of two new carbon-carbon bonds in a single step. orgsyn.orgresearchgate.net
This modern protocol involves a three-component radical cross-coupling reaction. researchgate.net The process combines an alkyl halide, a silyl enol ether (in this case, the silyl ketene (B1206846) acetal (B89532) derived from tert-butyl acetate), and a (hetero)aryl Grignard reagent. google.comresearchgate.net An iron-bisphosphine catalyst facilitates the reaction, which proceeds under mild conditions with rapid reaction times. researchgate.net The mechanism is proposed to involve the formation of an electrophilic radical from the alkyl halide, which then adds to the electron-rich silyl enol ether. This generates a transient α-silyloxy radical that subsequently undergoes cross-coupling with the organoiron species formed from the Grignard reagent. researchgate.net This methodology represents a significant expansion of the synthetic utility of silyl enol ethers, enabling the rapid construction of complex products that would otherwise require multi-step sequences. orgsyn.org
Table 2: Components of Iron-Catalyzed Dicarbofunctionalization
| Component | Role | Example |
| Silyl Enol Ether | Radical Acceptor / C2-Synthon | 1-(tert-Butoxy)-1-(trimethylsiloxy)ethene |
| Alkyl Halide | Radical Precursor / C-Source | (Fluoro)alkyl halides |
| Grignard Reagent | Nucleophilic C-Source | (Hetero)arylmagnesium bromides |
| Catalyst System | Radical Relay / Cross-Coupling | Fe(acac)₃ / Bisphosphine Ligand |
Mukaiyama-Type Reactions: Aldol (B89426) and Michael Additions
The Mukaiyama aldol addition is a cornerstone of carbon-carbon bond formation, involving the Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Unlike traditional aldol reactions that require strongly basic or acidic conditions, the Mukaiyama variant proceeds under milder conditions, allowing for a broad substrate scope and preventing side reactions like self-condensation of the aldehyde. wikipedia.org The reaction is initiated by the activation of the carbonyl compound by a Lewis acid (e.g., Titanium tetrachloride, TiCl₄), which increases its electrophilicity. nih.govjk-sci.com The silyl enol ether then attacks the activated carbonyl, leading to the formation of a β-siloxy carbonyl compound, which upon aqueous workup yields the desired β-hydroxy carbonyl product, or aldol adduct. nih.govjk-sci.com
A vinylogous extension of this reaction is the Mukaiyama-Michael addition, where the silyl enol ether (or more commonly, a silyloxy diene) adds to an α,β-unsaturated carbonyl system in a conjugate (1,4-addition) fashion. princeton.edumdpi.com This reaction is a powerful tool for constructing γ-carbonyl compounds. princeton.edu Organocatalysis has emerged as a significant strategy for this transformation. For instance, in a notable application, the conjugate addition of a silyloxy furan (B31954) to tert-butyl 4-oxobutenoate was achieved using a chiral imidazolidinone catalyst, demonstrating the utility of this method in complex molecule synthesis. princeton.edu
| Reaction Type | Electrophile | Nucleophile (Silyl Enol Ether) | Catalyst System | Product Type | Ref |
| Mukaiyama Aldol | Aldehydes, Ketones | Silyl Ketene Acetal | Lewis Acid (e.g., TiCl₄) | β-Hydroxy Ester | wikipedia.orgnih.gov |
| Mukaiyama-Michael | α,β-Unsaturated Aldehydes | Silyloxy Furan | Chiral Amine Salt | γ-Butenolide | princeton.edu |
| Mukaiyama-Michael | α,β-Unsaturated Aldehydes | Silyl Ketene Acetal | Chiral Amine Salt/TCA | γ-Keto Ester | princeton.edu |
Strategic Use in Protecting Group Chemistry
The structure of this compound incorporates two key functional groups that are central to the principles of protecting group chemistry.
The tert-butyl ester moiety within this compound serves as a robust protecting group for the carboxylic acid function. thieme.de This group is highly valued in multi-step synthesis due to its stability under a wide range of reaction conditions, including exposure to nucleophiles, organometallic reagents, and reducing agents. thieme.denih.gov
Unlike methyl or ethyl esters, the tert-butyl ester is resistant to saponification under basic conditions due to the steric hindrance of the bulky tert-butyl group. Its removal (deprotection) is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl carbocation. thieme.deyoutube.com This selective removal allows chemists to unmask the carboxylic acid at a desired stage of a synthesis without disturbing other sensitive functional groups. thieme.deorganic-chemistry.org
This compound is itself a silyl enol ether—specifically, a silyl ketene acetal. Silyl enol ethers are stable, isolable, and characterizable compounds that serve as "masked" enolates. wikipedia.orgcore.ac.uk The direct generation of enolates from esters typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. thieme-connect.de These enolates are highly reactive and often unstable. By "trapping" the transient lithium enolate of tert-butyl acetate with an electrophilic silicon source, such as trimethylsilyl (B98337) chloride, the reactive enolate is converted into the much more stable silyl enol ether. wikipedia.orgorganic-chemistry.org
This conversion from a reactive intermediate to a stable reagent allows for its purification and storage, providing a reliable nucleophile for various reactions. The formation of silyl ketene acetals from tert-butyl esters can be performed efficiently using LDA and trimethylsilyl chloride in a suitable solvent like cyclopentyl methyl ether (CPME). organic-chemistry.org
Stereochemical Control and Asymmetric Synthesis
The steric and electronic properties of silyl ketene acetals derived from tert-butyl acetate play a crucial role in directing the stereochemical outcome of their reactions.
In aldol-type reactions, the geometry of the silyl ketene acetal ((E) or (Z)) and the nature of the reactants and catalyst can influence the relative stereochemistry (syn or anti) of the product. Research has shown that the sterically demanding tert-butyl group can be a powerful controlling element for diastereoselectivity.
In Lewis base-catalyzed Mukaiyama aldol reactions, the use of silyl ketene acetals derived from sterically demanding tert-butyl esters has been shown to lead to high levels of anti-diastereoselectivity. nih.gov This outcome is often diastereoconvergent, meaning that either the E- or Z-enol silane (B1218182) can lead to the same major anti diastereomer, a characteristic of reactions proceeding through open transition states. nih.gov The bulky tert-butyl group influences the orientation of the reactants in the transition state to minimize steric clashes, thereby favoring the formation of the anti product. msu.edu
| Silyl Ketene Acetal | Electrophile | Catalyst System | Diastereomeric Ratio (anti:syn) | Yield | Ref |
| tert-Butyl-ester derived | Aromatic Aldehyde | Lewis Base / Lewis Acid | 24:1 | 91% | nih.gov |
| Camphor-derived | Benzaldehyde | TiCl₄ | >95:5 (syn favored) | 85% | msu.edu |
Achieving enantioselectivity in reactions involving silyl ketene acetals requires the use of a chiral influence, typically a chiral Lewis acid or a chiral organocatalyst. These catalysts create a chiral environment around the reactants, favoring one pathway of attack over the other and leading to the formation of one enantiomer in excess. wikipedia.orgnih.gov
Significant progress has been made in developing highly enantioselective reactions. For example, a chiral thiourea (B124793) catalyst has been successfully employed in the acylation of silyl ketene acetals with acyl fluorides, producing α,α-disubstituted butyrolactone products with high yields and excellent enantioselectivities. nih.govharvard.edu In these systems, the catalyst is believed to play a dual role in activating the acylating agent and controlling the stereochemistry of the addition. nih.gov Similarly, chiral titanium complexes have been used to catalyze the enantioselective addition of silyl ketene acetals to nitrones, providing a valuable route to optically active β-amino acids. nih.gov
| Nucleophile | Electrophile | Chiral Catalyst System | Yield | Enantiomeric Excess (ee) | Ref |
| Silyl Ketene Acetal | Benzoyl Fluoride (B91410) | Chiral Thiourea / PPY | 84% | 81% ee | harvard.edu |
| Silyl Ketene Acetal | Nitrone | Ti(O-i-Pr)₄ / BINOL | High | High | nih.gov |
| Silyloxy Furan | α,β-Unsaturated Aldehyde | Chiral Amine Salt / TFA | 90% | 89% ee | princeton.edu |
Broader Utility in Complex Molecule Synthesis
Intermediates in Pharmaceutical and Natural Product Synthesis
This compound is recognized as a useful synthetic intermediate for creating key structural motifs found in various biologically active molecules. clearsynth.com Its primary role is as a precursor for generating silyl enolates, specifically lithium enolates, which are highly versatile intermediates in carbon-carbon bond-forming reactions. This reactivity is crucial in the synthesis of complex organic molecules, including those with pharmaceutical or natural product backbones.
The compound serves as a reagent for the synthesis of α,β-unsaturated esters and β-keto esters. These structural units are prevalent in a wide array of natural products and are common pharmacophores in medicinal chemistry. The tert-butyl ester group provides steric protection, which can direct the regioselectivity of reactions and can be removed under specific acidic conditions, often without affecting other sensitive functional groups within the molecule. organic-chemistry.org
For instance, the synthesis of advanced intermediates for complex natural products like the mitomycins has utilized tert-butyl esters to control reactivity and guide the synthetic pathway. nih.gov Similarly, derivatives of aspartic acid bearing a tert-butyl ester have been employed in the synthesis of labeled peptides, highlighting the utility of this protecting group strategy in building blocks for complex biomolecules. orgsyn.org While direct incorporation of the entire this compound molecule into a final drug substance is not commonly reported, its role as a specialized acetate enolate equivalent is a key step in assembling more complex intermediates.
Table 1: Key Reactions and Intermediates from this compound
| Reagent/Reaction | Intermediate Formed | Significance in Synthesis |
| Strong Base (e.g., LDA) | Lithium Enolate | Versatile nucleophile for C-C bond formation. |
| Aldehydes/Ketones | β-Hydroxy Esters | Precursors to α,β-unsaturated esters. |
| Acyl Chlorides/Anhydrides | β-Keto Esters | Common structural motif in bioactive molecules. |
Applications in Polymer and Resin Chemistry
Based on a comprehensive review of available scientific literature, there are no significant or well-documented applications of this compound in the fields of polymer and resin chemistry. Searches for its use as a monomer in polymerization reactions or as an additive or component in resin formulations did not yield any relevant results.
The field of polymer chemistry frequently utilizes other tert-butyl containing monomers, such as tert-butyl acrylate (B77674) (TBA) and tert-butyl methacrylate (B99206) (TBMA), to introduce specific properties like hydrophobicity and thermal stability into polymers. cmu.edumdpi.com Additionally, tert-butyl acetate, a related but structurally distinct compound, is employed as a non-reactive, VOC-exempt solvent in the formulation of various coatings and resins, including epoxies. lyondellbasell.comresearchgate.net However, these applications are specific to those compounds and are not transferable to this compound.
Table 2: Comparison of Related Compounds in Polymer Chemistry
| Compound | Role in Polymer/Resin Chemistry |
| This compound | No documented applications found. |
| tert-Butyl acrylate (TBA) | Monomer used to produce various polymers and copolymers. jamorin.comscientificlabs.co.uk |
| tert-Butyl methacrylate (TBMA) | Monomer used in copolymerization. mdpi.com |
| tert-Butyl acetate (TBAc) | VOC-exempt solvent for lacquers, enamels, and epoxy resins. lyondellbasell.comwikipedia.org |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in dissecting the fine details of molecular geometry, conformational preferences, and the electronic interactions that govern the behavior of tert-butyl trimethylsilylacetate.
The conformational landscape of this compound is defined by the rotation around its single bonds. While specific studies on this compound are not prevalent, extensive research on its close analog, tert-butyl acetate (B1210297), offers significant insights. Studies combining quantum chemical calculations and microwave spectroscopy have been performed on tert-butyl acetate to understand its structure and dynamics. researchgate.net
Table 1: Calculated Conformational and Rotational Barrier Data for the Analogous tert-Butyl Acetate
| Parameter | Value | Method |
| Energy Difference (C_s vs. C_1 conformer) | 46 kJ/mol | MP2/6-311++G(d,p) |
| Rotational Barrier (Acetyl methyl group) | ~113 cm⁻¹ | XIAM/BELGI-C_s |
The trimethylsilyl (B98337) (TMS) group exerts significant electronic effects on the adjacent ester functionality. The most prominent of these is the stabilization of a carbocation at the β-position to the silicon atom. This phenomenon, known as the β-silicon effect, arises from hyperconjugation between the carbon-silicon (C-Si) bond's σ-electrons and the empty p-orbital of the carbocation. mdpi.com
This stabilization is crucial in reactions where a positive charge develops on the carbon atom attached to the silyl (B83357) group. mdpi.com For instance, in the acid-catalyzed hydrolysis or esterification reactions involving a 2-(trimethylsilyl)ethyl group, the mechanism is believed to proceed through a β-silyl stabilized carbocation intermediate rather than a direct S_N2 displacement. mdpi.comchemrxiv.org This electronic influence makes the ester linkage susceptible to specific cleavage conditions that exploit the formation of this stabilized intermediate. The electron-releasing inductive effect of the TMS group also plays a role, though it is often considered secondary to the powerful hyperconjugative stabilization.
Computational models are essential for mapping out the potential energy surfaces of reactions involving this compound, thereby elucidating their mechanisms. By calculating the energies of reactants, transition states, and products, chemists can distinguish between different possible pathways.
For example, computational studies on the reactions of similar silyl esters have been used to support mechanisms involving carbocationic intermediates. mdpi.com Deuterium labeling studies on the esterification to form 2-(trimethylsilyl)ethyl esters strongly implicated a β-silyl carbocation intermediate, a finding that can be further explored and visualized using computational models. mdpi.comchemrxiv.org Similarly, DFT calculations have been used to study the SN1 reaction mechanisms of tert-butyl chloride in solution, modeling the role of explicit solvent molecules and identifying multi-step pathways involving carbocation intermediates. researchgate.net Such computational approaches could be directly applied to model the hydrolysis of this compound, predicting whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a stabilized carbocation, and quantifying the associated energy barriers.
Density Functional Theory (DFT) Applications in Reactivity Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for predicting the reactivity of molecules like this compound. DFT calculations can be used to determine a variety of properties that correlate with reactivity, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges.
DFT is particularly useful for modeling reaction pathways and calculating activation energies. For example, DFT calculations have been employed to demonstrate how the presence of a spirocyclic ring adjacent to a tert-butyl group can alter conformational preferences, tracing the origin to torsional strain and hyperconjugative effects. rsc.org In the context of this compound, DFT could be used to:
Predict the most likely sites for nucleophilic or electrophilic attack.
Calculate the energy barriers for competing reaction pathways, such as hydrolysis versus elimination.
Model the transition state structures for key reaction steps.
Investigate the influence of different solvents on reaction outcomes by using continuum solvation models. researchgate.net
These predictive capabilities allow for a rational understanding of the molecule's chemical behavior and can guide the design of new synthetic methodologies.
Development of Organosilane Force Fields for Molecular Simulations
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into processes like conformational changes and interactions in solution. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system.
A significant challenge in simulating organosilane compounds has been the lack of well-parameterized force fields in mainstream packages like AMBER or CHARMM. rsc.org To address this, researchers have been actively developing specialized organosilane force fields. These efforts typically involve:
Parameterization: Dihedral angles, atomic charges, and Lennard-Jones parameters are fitted to reproduce high-level quantum chemical calculations and experimental data (e.g., liquid density, enthalpy of vaporization). nih.gov
Validation: The new force field is tested on its ability to predict properties for a wide range of organosilicon compounds that were not used in the parameterization step. nih.gov
Recent work has focused on creating Amber-compatible force fields for organosilanes to facilitate drug discovery studies rsc.org and developing more general models applicable to various organosilicates for materials science applications. nih.gov The development of these robust force fields is essential for enabling accurate and predictive molecular simulations of systems containing this compound.
Table 2: Overview of Recent Organosilane Force Field Development Efforts
| Force Field Development Study | Goal | Approach | Compatibility |
| PolCA-based Organosilane Model nih.gov | Predict thermodynamic liquid state properties of organosilicates. | Dihedral parameters fitted to QM; Lennard-Jones parameters fitted to experimental density and enthalpy of vaporization. | Standalone/Modular |
| Amber-compatible Organosilane Force Field rsc.org | Supplement parameters for organosilanes in the General Amber Force Field (GAFF2). | Designed following GAFF2 principles for compatibility. | AMBER |
Analytical Research Methodologies and Characterization
Spectroscopic Characterization
Spectroscopy is a cornerstone in the elucidation of the molecular structure of tert-Butyl trimethylsilylacetate, with NMR and IR spectroscopy providing complementary information about the carbon-hydrogen framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping its carbon and hydrogen atoms. The presence of a tert-butyl group can offer high sensitivity in ¹H NMR studies. chemicalbook.com Because they contain three chemically identical methyl groups, tert-butyl moieties can produce exceptionally sharp and intense NMR signals, provided that rapid internal motions are maintained. csic.es
For this compound, with the structure (CH₃)₃C-O-C(=O)-CH₂-Si(CH₃)₃, the expected ¹H and ¹³C NMR signals can be predicted based on its distinct chemical environments.
Expected ¹H NMR Spectral Data: In a ¹H NMR spectrum, three distinct signals are anticipated:
A singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, -(Si(CH₃)₃).
A singlet for the two protons of the methylene (B1212753) group (-CH₂-) situated between the carbonyl and the silyl (B83357) groups.
A singlet for the nine equivalent protons of the tert-butyl group, (-C(CH₃)₃).
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to show five signals, one for each unique carbon environment:
A signal for the methyl carbons of the trimethylsilyl group.
A signal for the methylene carbon.
A signal for the carbonyl carbon of the ester group.
A signal for the quaternary carbon of the tert-butyl group.
A signal for the methyl carbons of the tert-butyl group.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.
| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Trimethylsilyl | -Si(CH₃)₃ | ~0.1 | ~(-2) |
| Methylene | -CH₂- | ~2.0 | ~25-35 |
| tert-Butyl | -C(CH₃)₃ | ~1.4 | ~28 |
| Carbonyl | >C=O | - | ~170 |
| Quaternary | -C(CH₃)₃ | - | ~80 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds.
The key functional groups expected to produce characteristic absorption bands are the ester carbonyl group (C=O), the C-O bonds of the ester, and the Si-C bonds of the trimethylsilyl group. The IR spectrum provides a molecular fingerprint that helps confirm the compound's identity.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: These are expected frequency ranges. Specific values can be influenced by the molecular environment.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl Ester | C=O stretch | 1750 - 1735 | Strong |
| Ester C-O | C-O stretch | 1300 - 1000 | Strong |
| Alkyl C-H | C-H stretch | 2980 - 2850 | Medium-Strong |
| Trimethylsilyl | Si-C stretch | 840 - 760 | Strong |
| Trimethylsilyl | Si-CH₃ rock | ~1250 | Medium-Strong |
Chromatographic Analysis Techniques
Chromatographic methods, particularly gas chromatography, are fundamental for separating this compound from mixtures and determining its purity.
Gas Chromatography (GC) for Purity Assessment and Derivatization
Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. Commercial production of the compound specifies a purity of ≥95.0% as determined by GC, underscoring the method's importance in quality control.
Beyond purity assessment, the formation of silyl esters is a central theme in the broader application of GC. Silylation is a common derivatization technique used to analyze compounds that are otherwise non-volatile. chemicalbook.com This process replaces active hydrogen atoms on polar functional groups (such as -OH, -COOH, and -NH₂) with a trimethylsilyl (TMS) or other silyl group. chemicalbook.comutsouthwestern.edu This chemical modification increases the volatility and thermal stability of analytes, making them amenable to GC analysis. researchgate.netchemicalbook.com
Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create TMS derivatives that can be injected directly into the GC. chemicalbook.com The formation of silyl esters like this compound is an example of the type of stable, volatile derivative that is ideal for GC-based analysis.
Mass Spectrometry (MS) Applications
Mass spectrometry is often coupled with gas chromatography (GC-MS) to provide definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Electron-Impact Mass Spectrometry (EI-MS) in Derivatization
When this compound or related silylated compounds are analyzed by GC-MS, electron-impact (EI) ionization is a common method for generating ions. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum contains a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of the original structure.
For silyl esters, EI-MS spectra exhibit distinctive fragmentation patterns that are invaluable for structural confirmation. uq.edu.au For derivatives containing a tert-butyl group and a trimethylsilyl group, characteristic fragments include losses of:
A methyl group (CH₃), resulting in an [M-15]⁺ ion.
A tert-butyl group (C₄H₉), resulting in an [M-57]⁺ ion. uq.edu.au
These specific fragmentation pathways provide strong evidence for the presence of both the tert-butyl ester and trimethylsilyl moieties within the molecule, making EI-MS a powerful tool for identifying these derivatives in complex samples. uq.edu.auchemicalbook.com
Q & A
Q. What are the optimal laboratory synthesis protocols for tert-butyl trimethylsilylacetate?
- Methodological Answer : Synthesis typically involves silylation of tert-butyl acetate derivatives using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A base such as triethylamine is added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purification is achieved through fractional distillation or silica-gel chromatography to isolate the product . Key considerations include moisture exclusion (e.g., Schlenk techniques) and inert atmospheres to prevent hydrolysis of the silyl group.
Q. How should this compound be stored to maintain stability in research settings?
- Methodological Answer : Store in airtight, chemically resistant containers under inert gas (e.g., argon) at temperatures between 2–8°C. Avoid exposure to moisture, heat, and ignition sources due to the compound’s flammability and hydrolytic sensitivity . Regularly inspect containers for leaks or pressure buildup, especially after repeated use.
Q. What spectroscopic techniques are recommended for preliminary characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the silyl ester structure. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and Si-O-C (~1100 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular weight validation. Cross-validate data with literature or computational models (e.g., density functional theory (DFT)) to resolve ambiguities .
Advanced Research Questions
Q. How can dynamic NMR and computational modeling elucidate conformational dynamics of this compound?
- Methodological Answer : Variable-temperature NMR (e.g., ¹H NMR at –80°C to 25°C) can reveal restricted rotation of the tert-butyl group or silyl moiety. For example, axial-equatorial isomerism in cyclic analogs has been studied using low-temperature NMR . Complement experimental data with DFT calculations (including solvent effects) to model energy barriers between conformers. Software like Gaussian or ORCA can simulate spectra for comparison with observed data .
Q. What strategies resolve contradictions in reported reactivity data for this compound under nucleophilic conditions?
- Methodological Answer : Systematically test variables such as solvent polarity (e.g., THF vs. DMF), nucleophile strength (e.g., Grignard reagents vs. alkoxides), and temperature. For example, silyl ester cleavage by fluoride ions (e.g., TBAF) may proceed via different mechanisms in polar aprotic vs. protic solvents. Replicate conflicting studies under controlled conditions and use kinetic profiling (e.g., stopped-flow spectroscopy) to identify rate-determining steps .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in silyl-protection reactions?
- Methodological Answer : Compare this compound with less bulky analogs (e.g., methyl or ethyl derivatives) in protection/deprotection reactions. Steric hindrance from the tert-butyl group can slow nucleophilic attack at the carbonyl carbon, favoring alternative pathways. Use X-ray crystallography or NOESY NMR to map spatial interactions and correlate with reactivity trends .
Q. What experimental precautions mitigate side reactions during this compound-mediated acylations?
- Methodological Answer : Pre-dry substrates and solvents (e.g., molecular sieves for THF). Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acyl group while minimizing hydrolysis. Monitor reaction progress in real-time via in situ IR or Raman spectroscopy to detect intermediates (e.g., silyl enolates) and optimize quenching protocols .
Data Analysis and Validation
Q. How can researchers validate purity and stability of this compound batches over time?
- Methodological Answer : Employ accelerated stability studies (e.g., 40°C/75% relative humidity for 1–3 months) with periodic HPLC analysis to quantify degradation products (e.g., tert-butyl alcohol or acetic acid). Use Karl Fischer titration to measure moisture content, which correlates with hydrolytic instability. Cross-reference with GC-MS to identify volatile byproducts .
Q. What statistical approaches reconcile conflicting thermodynamic data for this compound hydrolysis?
- Methodological Answer : Apply multivariate regression to isolate variables (pH, solvent, temperature). For example, hydrolysis rates in aqueous acetonitrile vs. DMSO may follow different Arrhenius profiles. Use Bayesian modeling to assess confidence intervals for reported activation energies and identify outliers .
Application-Driven Questions
Q. How can this compound be utilized in stereoselective synthesis of complex natural products?
- Methodological Answer :
The silyl ester acts as a transient protecting group for carboxylic acids in multi-step syntheses. For instance, it can mask acidic protons during enolate formation, enabling stereocontrol in aldol reactions. Post-reaction, deprotection with fluoride ions (e.g., KF/MeOH) regenerates the free acid without racemization. Case studies include syntheses of polyketides and peptidomimetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
